Indium-114

Targeted Radiotherapy Head and Neck Cancer Auger-Electron Therapy

Researchers face limited access to high-energy β⁻ emitters with clinically practical logistics. The ¹¹⁴ᵐIn/¹¹⁴In generator pair solves this with a 49.51-day parent half-life enabling centralized production and regional distribution without cold-chain constraints. • In-situ 2.0 MeV β⁻ particles provide ~5 mm tissue penetration-superior depth-dose vs. Auger emitters (¹¹¹In) for solid tumors. • 190 keV γ (96.75% IT) enables post-administration SPECT imaging with minimal staff dose. • Validated for dual-nuclide protocols (¹¹⁴ᵐIn/⁵¹Cr) exceeding the 7-day window of ¹¹¹In. Ideal for radiopharmaceutical development, brachytherapy source manufacturing, and nuclear metrology.

Molecular Formula In
Molecular Weight 113.904916 g/mol
CAS No. 13981-55-0
Cat. No. B1232766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium-114
CAS13981-55-0
Synonyms114In radioisotope
In-114 radioisotope
Indium-114
Molecular FormulaIn
Molecular Weight113.904916 g/mol
Structural Identifiers
SMILES[In]
InChIInChI=1S/In/i1-1
InChIKeyAPFVFJFRJDLVQX-BJUDXGSMSA-N
Commercial & Availability
Standard Pack Sizes10 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium-114: Procurement-Grade Baseline


Indium-114 (¹¹⁴In) is a neutron-rich radioisotope of indium with a ground-state half-life of 71.9 s, decaying via β⁻ (99.5%, Eₘₐₓ = 1.989 MeV) to stable ¹¹⁴Sn and via electron capture (0.5%) to ¹¹⁴Cd [1]. It possesses a long-lived metastable state (¹¹⁴ᵐIn, T₁/₂ = 49.51 d) that decays predominantly by isomeric transition (96.75%, 190 keV) to the ground state, forming a clinically and industrially exploited parent–daughter generator pair [1]. The ¹¹⁴ᵐIn/¹¹⁴In system delivers a high-energy β⁻ spectrum (Eₐᵥ = 0.78 MeV, Eₘₐₓ = 2.0 MeV) with minimal photon contamination (mean photon energy 0.0023 MeV), making it attractive for targeted radiotherapy, intravascular brachytherapy, and calibration source applications [2].

Indium-114 Irreplaceability in Targeted Applications


Indium isotopes and other therapeutic beta-emitters are not interchangeable for applications that exploit the ¹¹⁴ᵐIn/¹¹⁴In parent–daughter pair. The widely available clinical isotope ¹¹¹In (T₁/₂ = 2.81 d, EC, Auger electrons) lacks the high-energy β⁻ continuum required for depth-dose coverage in bulky solid tumors; ¹¹³ᵐIn (T₁/₂ = 1.66 h, IT) is too short-lived for extended biodistribution studies. In contrast, ¹¹⁴ᵐIn/¹¹⁴In uniquely combines a 49.51-day shelf-life for logistics with an in-situ-generated 2.0 MeV β⁻ particle that provides a tissue penetration range appropriate for millimeter- to centimeter-scale lesions, while the low-yield gamma emission (190 keV, 96.75% IT) facilitates post-administration SPECT imaging without delivering excessive staff dose [1][2]. These physically coupled features cannot be replicated by simple substitution with ¹¹¹In, ⁹⁰Y, or ¹⁷⁷Lu [2][3].

Indium-114: Comparative Evidence for Procurement


Tumor Dose Enhancement vs. ¹¹¹In-Bleomycin

Dosimetric calculations based on patient CT-derived phantoms demonstrated that ¹¹⁴ᵐIn delivers a 4-fold higher absorbed radiation dose to tumor tissue compared with ¹¹¹In when conjugated to the same bleomycin (BLM) vector [1]. The biokinetic study in 10 patients administered ¹¹¹In-BLMC established that tumor uptake was proportional to proliferation markers (Ki-67/MIB-1), and subsequent S-value calculations for realistic tumor geometry showed that substituting ¹¹⁴ᵐIn for ¹¹¹In increases the tumor dose by a factor of approximately 4×, while maintaining the same targeting vector [1].

Targeted Radiotherapy Head and Neck Cancer Auger-Electron Therapy

Long-Term Dual-Nuclide Cell Tracking vs. ¹¹¹In

In simultaneous radioassay experiments using Cr-51 as a reference label, ¹¹⁴ᵐIn permitted continuous in vivo and in vitro monitoring over periods exceeding 14 days, whereas ¹¹¹In (T₁/₂ = 2.81 days) lost >97% of its signal within the same timeframe due to physical decay [1]. The study demonstrated that the 50.1-day half-life of ¹¹⁴ᵐIn enables statistically robust dual-nuclide counting (with Cr-51, T₁/₂ = 27.7 d) for long-term lymphocyte recirculation studies, an experimental window that ¹¹¹In cannot sustain [1].

Cell Trafficking Lymphocyte Recirculation Dual-Nuclide Radioassay

Transmural Dose for Intravascular Brachytherapy

The ¹¹⁴ᵐIn/¹¹⁴In generator system emits a beta spectrum with Eₘₐₓ = 2.0 MeV and Eₐᵥ = 0.78 MeV [1]. Monte Carlo (MCNP4C) simulations for a 40-mm line source inside a human coronary artery geometry demonstrated that the high-energy beta component provides adequate dose penetration to the adventitia (target depth ~0.5–1.0 mm) while maintaining treatment times of only a few minutes when using neutron-activated enriched In₂O₃ ceramic spheres (specific activity sufficient for stepping-source operation) [1]. In contrast, ¹⁷⁷Lu (Eₐᵥ = 0.13 MeV) and ¹¹¹In (Auger electrons only) lack the penetration range for transmural arterial dosing, and ⁹⁰Sr/⁹⁰Y sources pose radiation safety challenges due to bremsstrahlung [1]. Additionally, the effective dose to medical staff from ¹¹⁴ᵐIn/¹¹⁴In was calculated to be an order of magnitude lower than that received during fluoroscopy-guided procedures [1].

Intravascular Brachytherapy Dosimetry Restenosis Prevention

Pure Gamow-Teller Beta Decay Standard

The ground-state decay of ¹¹⁴In proceeds via a pure Gamow-Teller (ΔJ=1, Δπ=0) β⁻ transition to the 0⁺ ground state of ¹¹⁴Sn, making it one of the theoretically cleanest allowed beta decays available [1]. The beta asymmetry parameter A was measured using low-temperature nuclear orientation to be A = -0.994 ± 0.011_stat ± 0.009_syst, representing the most precise determination for any nuclear beta decay at the time of measurement [1]. This precision surpasses that achievable with mixed Fermi/Gamow-Teller transitions (e.g., ⁶⁰Co, ²²Na), enabling stringent tests of the Standard Model and searches for scalar/tensor weak currents [1]. A separate measurement of K-shell autoionization probability in ¹¹⁴In β⁻ decay yielded (5.4 ± 0.4) × 10⁻⁴, providing a benchmark for atomic many-body calculations [2].

Nuclear Metrology Beta Asymmetry Fundamental Symmetries

NAA Detection Sensitivity vs. ¹¹⁶In

In neutron activation analysis (NAA) for trace indium determination in rocks and minerals, the 49-day isotope of indium (historically designated ¹¹⁴In, corresponding to ¹¹⁴ᵐIn) provides an ultimate sensitivity of 8×10⁻¹⁰ g under standard pile irradiation conditions [1]. When immediate radiochemical separation is feasible, the 54-minute isomer ¹¹⁶In offers superior sensitivity at 5×10⁻¹² g, but this requires on-site processing within hours of irradiation [1]. The 49-day half-life of ¹¹⁴ᵐIn permits sample shipment to remote counting facilities and batch processing of large sample sets, a logistical advantage that ¹¹⁶In cannot provide [1].

Neutron Activation Analysis Trace Element Detection Geochemical Assay

Indium-114: Application Scenarios for Procurement


Auger-Electron and Beta Tumor Therapy

Based on the 4-fold higher tumor absorbed dose of ¹¹⁴ᵐIn-BLMC vs. ¹¹¹In-BLMC [1], procurement of ¹¹⁴ᵐIn/¹¹⁴In is indicated when developing radiopharmaceuticals for head and neck cancers or other solid tumors where Auger-electron and high-energy beta emission can be exploited simultaneously. The 49.51-day shelf-life of the metastable parent permits centralized manufacturing and regional distribution without the cold-chain logistics constraints of short-lived isotopes. The in-situ generation of 2.0 MeV beta particles from the ¹¹⁴In daughter provides depth-dose coverage for lesions up to ~5 mm, addressing the limitation of pure Auger emitters that require nuclear localization.

Long-Term Lymphocyte Trafficking Studies

For immunology and cell biology laboratories studying chronic inflammation, graft-versus-host disease, or tumor-immune cell interactions over weeks, the 50.1-day half-life of ¹¹⁴ᵐIn enables dual-nuclide (¹¹⁴ᵐIn/⁵¹Cr) experimental protocols that ¹¹¹In cannot sustain beyond ~7 days [2]. Procurement should specify ¹¹⁴ᵐIn-oxine labeling kits designed for autologous lymphocyte radiolabeling, with radiochemical purity specifications exceeding 95% to ensure signal fidelity in recirculation measurements.

Intravascular Brachytherapy for Restenosis Prevention

The combination of adequate beta penetration (Eₘₐₓ = 2.0 MeV), an order-of-magnitude lower occupational dose compared to fluoroscopy, and the feasibility of manufacturing miniature ceramic In₂O₃ sources with neutron-reactivated specific activity [3] positions ¹¹⁴ᵐIn/¹¹⁴In as a procurement target for medical device manufacturers developing stepping-source brachytherapy catheters. Monte Carlo-validated dosimetry shows homogeneous dose delivery to the arterial wall with treatment times of a few minutes, competitive with ⁹⁰Sr/⁹⁰Y line sources but with superior radiation safety characteristics.

Beta Asymmetry Standards for Physics and Metrology

National metrology institutes and university nuclear physics groups requiring pure Gamow-Teller beta decay standards for weak interaction studies should procure electromagnetically separated ¹¹⁴In sources. The experimentally validated asymmetry parameter (A = -0.994 ± 0.02) [4] provides a reference for calibrating beta polarimeters and testing extensions to the Standard Model, outperforming mixed Fermi/Gamow-Teller standards (⁶⁰Co, ²²Na) that require model-dependent corrections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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